2-Amino-6-bromobenzoic acid
Overview
Description
2-Amino-6-bromobenzoic acid is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of benzoic acid, where the hydrogen atom at the 6th position is replaced by a bromine atom and the hydrogen atom at the 2nd position is replaced by an amino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Mode of Action
Bromobenzoic acids are often involved in the formation of carbon-carbon bonds via the suzuki-miyaura cross-coupling reaction . This reaction involves the transfer of organic groups from boron to palladium, a process known as transmetalation .
Biochemical Pathways
It’s known that bromobenzoic acids can influence various biochemical pathways due to their involvement in the suzuki-miyaura cross-coupling reaction . This reaction can lead to the formation of new organic compounds, potentially affecting multiple biochemical pathways.
Result of Action
Given its potential involvement in the suzuki-miyaura cross-coupling reaction , it could contribute to the synthesis of various organic compounds, potentially influencing cellular processes.
Action Environment
The action, efficacy, and stability of 2-Amino-6-bromobenzoic acid can be influenced by various environmental factors These may include pH, temperature, and the presence of other compounds or enzymes
Biochemical Analysis
Biochemical Properties
2-Amino-6-bromobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved . Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For example, it can upregulate or downregulate the expression of genes involved in oxidative stress responses, thereby impacting cellular health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them . This binding can lead to changes in enzyme conformation, affecting their catalytic activity. Additionally, this compound can interact with DNA, influencing gene expression by acting as a transcriptional regulator . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving stress responses . At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are critical for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through these pathways . The compound can affect the levels of key metabolites, thereby modulating cellular metabolism. Understanding these interactions is essential for elucidating the compound’s role in metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism
Preparation Methods
2-Amino-6-bromobenzoic acid can be synthesized through several methods. One common synthetic route involves the bromination of 2-aminobenzoic acid. The reaction is typically carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction mixture is stirred at 55°C for 30 minutes, then cooled to room temperature, neutralized with hydrochloric acid, and purified using HP-20 resin to yield this compound .
Chemical Reactions Analysis
2-Amino-6-bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common reagents used in these reactions include bromine, hydrochloric acid, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-6-bromobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Amino-6-bromobenzoic acid can be compared with other similar compounds such as:
2-Amino-3-bromobenzoic acid: Similar structure but with the bromine atom at the 3rd position.
2-Amino-4-bromobenzoic acid: Similar structure but with the bromine atom at the 4th position.
2-Amino-5-bromobenzoic acid: Similar structure but with the bromine atom at the 5th position
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
2-amino-6-bromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQPROAXWQCNKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441750 | |
Record name | 2-Amino-6-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20776-48-1 | |
Record name | 2-Amino-6-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-bromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Amino-6-bromobenzoic acid in the synthesis of anti-diabetic compounds, as described in the research?
A1: this compound serves as the starting material for synthesizing a series of quinazolin-4(3H)-one derivatives. [] The synthesis involves several steps:
- Amide formation: this compound reacts with benzylamine or cyclohexylamine, forming the corresponding benzamide derivatives. []
- Cyclization and oxidation: These benzamide derivatives undergo cyclization and oxidation in the presence of an aldehyde and DMSO under microwave conditions, yielding bromo-substituted quinazolin-4(3H)-ones. []
- Cross-coupling reactions: The bromo-substituted quinazolin-4(3H)-ones undergo either Sonogashira coupling with terminal alkynes or Suzuki-Miyaura coupling with boronic acids to introduce diverse substituents at the 2, 3, and 6 positions of the quinazolin-4(3H)-one core. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.